5S-N-((2-Pyridinyl)methoxycarbonyl)valinylamino-2-t-butyloxycarbonyl-amino-4S-hydroxy-1,6-diphenyl-2-azahexane
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Overview
Description
5S-N-((2-Pyridinyl)methoxycarbonyl)valinylamino-2-t-butyloxycarbonyl-amino-4S-hydroxy-1,6-diphenyl-2-azahexane is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5S-N-((2-Pyridinyl)methoxycarbonyl)valinylamino-2-t-butyloxycarbonyl-amino-4S-hydroxy-1,6-diphenyl-2-azahexane involves multiple steps, each requiring specific reagents and conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild and functional group-tolerant reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5S-N-((2-Pyridinyl)methoxycarbonyl)valinylamino-2-t-butyloxycarbonyl-amino-4S-hydroxy-1,6-diphenyl-2-azahexane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and hydride donors for reduction reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5S-N-((2-Pyridinyl)methoxycarbonyl)valinylamino-2-t-butyloxycarbonyl-amino-4S-hydroxy-1,6-diphenyl-2-azahexane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 5S-N-((2-Pyridinyl)methoxycarbonyl)valinylamino-2-t-butyloxycarbonyl-amino-4S-hydroxy-1,6-diphenyl-2-azahexane exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological or chemical outcomes. The exact mechanism may vary depending on the application and the specific target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinylmethoxycarbonyl derivatives and valinylamino compounds. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.
Uniqueness
What sets 5S-N-((2-Pyridinyl)methoxycarbonyl)valinylamino-2-t-butyloxycarbonyl-amino-4S-hydroxy-1,6-diphenyl-2-azahexane apart is its unique combination of functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
162739-20-0 |
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Molecular Formula |
C34H45N5O6 |
Molecular Weight |
619.7 g/mol |
IUPAC Name |
tert-butyl N-[benzyl-[(2S,3S)-2-hydroxy-3-[[(2S)-3-methyl-2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-phenylbutyl]amino]carbamate |
InChI |
InChI=1S/C34H45N5O6/c1-24(2)30(37-32(42)44-23-27-18-12-13-19-35-27)31(41)36-28(20-25-14-8-6-9-15-25)29(40)22-39(21-26-16-10-7-11-17-26)38-33(43)45-34(3,4)5/h6-19,24,28-30,40H,20-23H2,1-5H3,(H,36,41)(H,37,42)(H,38,43)/t28-,29-,30-/m0/s1 |
InChI Key |
VLTMMAPKUXOKOX-DTXPUJKBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)NC(=O)OCC3=CC=CC=N3 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)NC(=O)OCC3=CC=CC=N3 |
Origin of Product |
United States |
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